molecular formula C14H20N4O2S B2461334 N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448031-01-3

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2461334
CAS No.: 1448031-01-3
M. Wt: 308.4
InChI Key: JRNRCTUILRSZJQ-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic chemical compound designed for research applications, featuring a molecular structure that incorporates both a sulfonamide functional group and a substituted imidazole ring. These motifs are prevalent in medicinal chemistry and are associated with a wide range of pharmacological activities. The core structure suggests potential for investigation as a modulator of various enzymes, drawing parallels to other sulfonamide-containing compounds that are known to act on targets like carbonic anhydrase or cytochrome P450 (CYP) enzymes . The specific structural attributes of this compound, including the 1-methyl-1H-imidazole-4-sulfonamide group linked via a phenethyl spacer to a dimethylamino phenyl ring, provide a unique scaffold for chemical biology and drug discovery research. This configuration is reminiscent of patented sulfonamide compounds investigated for their utility as specific enzyme inhibitors, such as CYP17 . Researchers can utilize this compound in the design of targeted degradation probes, receptor binding studies, and structure-activity relationship (SAR) analyses to explore new therapeutic avenues, particularly in areas like oncology and endocrinology. Applications & Research Value: The primary research value of this compound lies in its potential as a key intermediate or a candidate for high-throughput screening. Its structure aligns with nitrogenous heterocyclic compounds, specifically benzimidazole and imidazole derivatives, which are recognized as "privileged structures" in the development of chemotherapeutic agents . The presence of the sulfonamide group, a well-established pharmacophore, further supports its investigation for anti-infectious, anti-proliferative, and enzyme-inhibitory properties . Researchers are encouraged to explore its mechanism of action and affinity for novel biological targets. Important Notice: This product is developed and provided for research use only. It is strictly not for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes and is not intended to imply a guaranteed biological effect.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-17(2)13-6-4-12(5-7-13)8-9-16-21(19,20)14-10-18(3)11-15-14/h4-7,10-11,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNRCTUILRSZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-(dimethylamino)phenethylamine, which is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as a key building block in the synthesis of more complex molecules.
  • Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Medicine

  • Therapeutic Properties : Explored for potential anti-inflammatory and antimicrobial activities.
  • Clinical Applications : Research indicates its potential use in treating conditions like urinary stress incontinence and nasal congestion by acting as an alpha-1A agonist .

Industry

  • Catalyst Development : Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Case Studies and Research Findings

Numerous studies have investigated the applications of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide:

  • A study explored its role as an alpha-1A agonist for treating urinary stress incontinence, demonstrating significant efficacy in increasing urethral pressure .
  • Another research highlighted its potential as a biochemical probe for studying enzyme interactions, providing insights into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis based on available compounds:

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 1-Methylimidazole 4-(Dimethylamino)phenethyl Sulfonamide, dimethylamino
N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide Imidazolone 2,4-Dimethoxybenzylidene, phenyl Sulfonamide, carbamimidoyl
(E)-N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide Quinoline Chlorophenyl, tetrahydrofuran, dimethylamino Amide, cyano, dimethylamino
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-Dihydroimidazole 4-Chlorobenzylthio, acetamide Sulfonamide, thioether

Key Observations :

Core Structure Variability: The target compound’s 1-methylimidazole core distinguishes it from imidazolone (oxidized imidazole) or dihydroimidazole derivatives, which may alter electronic properties and metabolic stability .

Substituent Effects: The 4-(dimethylamino)phenethyl group in the target compound contrasts with chlorobenzylthio () or pyridinyl-methoxy () substituents. The dimethylamino group likely improves water solubility and modulates basicity, which could enhance bioavailability . Sulfonamide positioning: In the target compound, the sulfonamide is directly attached to the imidazole ring, whereas in Example 138 (), the sulfonamide is replaced by an amide linkage, altering hydrogen-bonding capacity.

Synthetic Routes :

  • The synthesis of related imidazole sulfonamides often involves chlorination (e.g., SOCl2-mediated reactions for intermediates, as in ) or condensation with sulfonamide derivatives under reflux conditions (e.g., acetic acid-mediated reactions in ).

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability: The dimethylamino group in the target compound may confer better aqueous solubility compared to chlorobenzylthio derivatives (e.g., ), which are more lipophilic.
  • Target Affinity : Sulfonamide-containing compounds (e.g., ) often exhibit carbonic anhydrase or kinase inhibitory activity. The target compound’s imidazole-sulfonamide hybrid structure could synergize these effects, though experimental validation is required.

Biological Activity

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties. The IUPAC name is N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide, with a molecular formula of C14H20N4O2SC_{14}H_{20}N_{4}O_{2}S and a molecular weight of 294.37 g/mol .

PropertyValue
Molecular FormulaC14H20N4O2S
Molecular Weight294.37 g/mol
LogP1.045
Polar Surface Area57.213 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor for various biological pathways, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : It has been explored for its potential to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • CNS Activity : Its structure suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of this compound. For instance:

  • Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability.
  • Imidazole Ring : Variations in the imidazole ring can affect binding affinity to target enzymes, impacting its pharmacological profile .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted on various imidazole derivatives, including this compound, highlighted its potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
  • Neuroprotective Effects :
    Research has indicated that derivatives similar to this compound exhibit neuroprotective properties in models of ischemic stroke, suggesting potential applications in treating cerebrovascular diseases .
  • Inflammatory Models :
    In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Step 2: In Vitro Assays

  • Enzyme Inhibition Assays :
    • Use fluorometric or colorimetric assays (e.g., stopped-flow kinetics for carbonic anhydrase) with varying substrate concentrations.
    • Calculate IC₅₀ values and compare with control inhibitors (e.g., acetazolamide for DHPS) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters to confirm direct enzyme interaction .

Q. Step 3: Structural Analysis

  • Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to visualize binding modes with active-site residues .

Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:
Scenario : High in vitro potency but low in vivo efficacy.
Approaches :

Bioavailability Assessment :

  • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays) to identify poor absorption or rapid clearance .

Formulation Optimization :

  • Test solubility-enhancing excipients (e.g., cyclodextrins) or pro-drug derivatives to improve bioavailability .

Pharmacodynamic (PD) Markers :

  • Use target engagement assays (e.g., Western blot for enzyme inhibition in tissues) to confirm mechanism relevance in vivo .

Example : If in vitro DHPS inhibition (IC₅₀ = 50 nM) does not translate to in vivo antibacterial activity, check for efflux pump overexpression (e.g., qPCR for acrAB-tolC in Gram-negative bacteria) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:
Design Principles :

Core Modifications :

  • Vary substituents on the imidazole ring (e.g., replace methyl with ethyl) to assess steric effects on enzyme binding .
  • Modify the phenethyl group’s dimethylamino moiety (e.g., substitute with pyrrolidino or morpholino groups) to alter basicity and solubility .

Functional Group Additions :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .

Q. Testing Workflow :

  • Parallel Synthesis : Use combinatorial chemistry to generate 20–50 analogs .
  • High-Throughput Screening (HTS) : Test analogs against primary (e.g., DHPS) and counter-targets (e.g., hERG channel) to balance potency and safety .
  • In Silico Modeling : Apply quantitative SAR (QSAR) models to predict ADMET properties and prioritize candidates .

Advanced: How should researchers address conflicting data regarding the compound’s selectivity across related enzyme isoforms?

Methodological Answer:
Case Study : High inhibition of bacterial DHPS (IC₅₀ = 100 nM) but off-target activity against human carbonic anhydrase II (IC₅₀ = 1 µM).
Strategies :

Isoform-Specific Assays :

  • Compare inhibition profiles across isoforms (e.g., CA I, II, IX) using recombinant enzymes .

Crystallographic Analysis :

  • Identify structural differences in active sites (e.g., CA II vs. bacterial DHPS) to guide selective modifications .

Selectivity Optimization :

  • Introduce bulkier substituents (e.g., tert-butyl) to exploit size differences in enzyme pockets .

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